

The Discovery and Development of ACT-178882: A Technical Overview

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Compound of Interest

Compound Name: ACT 178882

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Abstract

ACT-178882, also known as MK-1597, is a potent, non-peptidic, direct renin inhibitor that was investigated as a potential treatment for hypertension. This document provides a comprehensive technical overview of the discovery and development of ACT-178882, consolidating available data on its mechanism of action, chemical synthesis, and clinical pharmacology. The information is intended for researchers, scientists, and professionals involved in the field of drug development.

Introduction: The Rationale for Direct Renin Inhibition

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[3] Subsequent enzymatic cleavage by Angiotensin-Converting Enzyme (ACE) produces the potent vasoconstrictor, angiotensin II. For decades, therapeutic intervention in the RAS, primarily through ACE inhibitors and Angiotensin II Receptor Blockers (ARBs), has been a cornerstone of antihypertensive therapy.

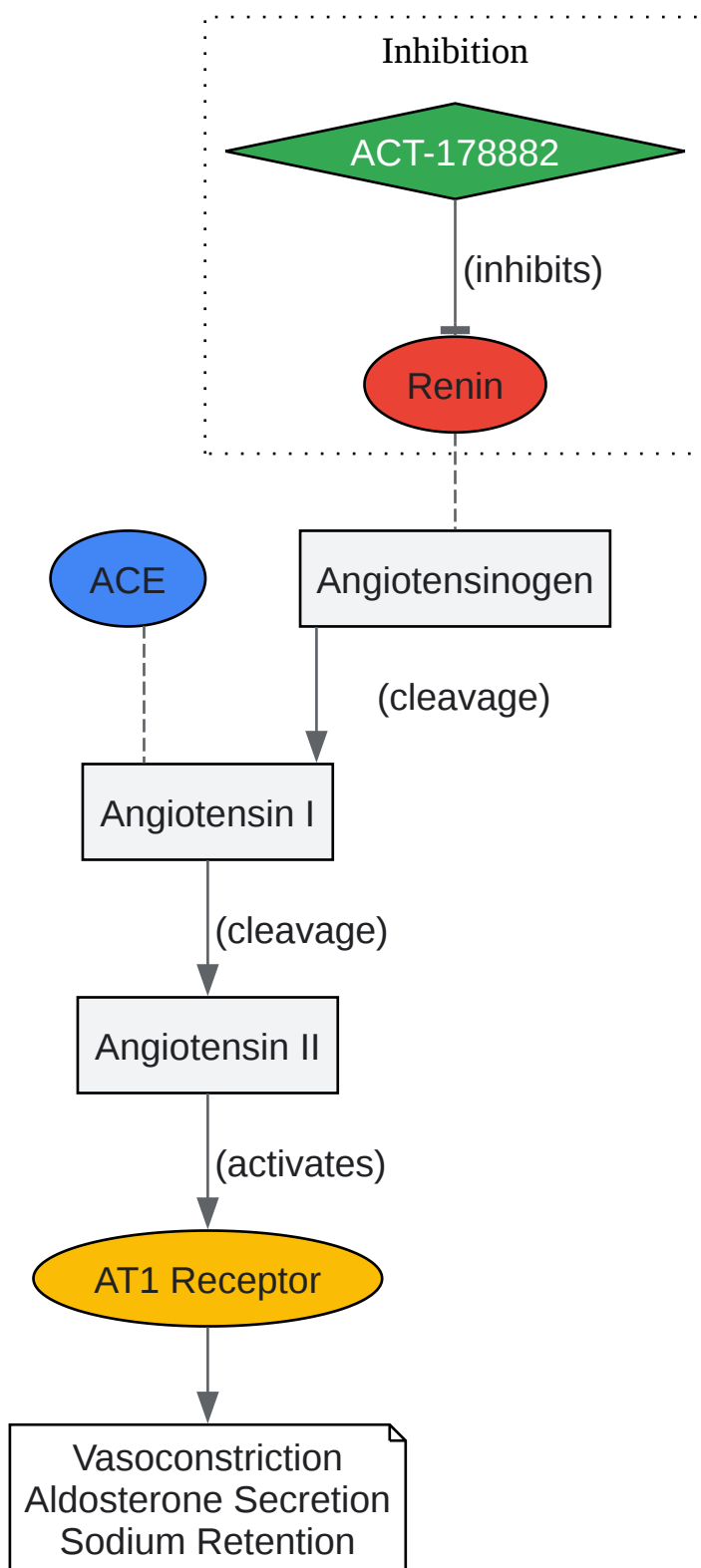
However, these approaches lead to a compensatory rise in plasma renin activity, which could potentially overcome the therapeutic blockade. Direct inhibition of renin offers a more complete blockade of the RAS cascade at its origin, preventing the formation of both angiotensin I and angiotensin II, and thus representing a promising therapeutic strategy for the management of hypertension. The development of orally bioavailable, potent, and selective direct renin inhibitors has been a long-standing goal in cardiovascular drug discovery.^[3]

Mechanism of Action: Targeting the Rate-Limiting Step of the RAS

ACT-178882 exerts its pharmacological effect by directly binding to the active site of the renin enzyme, thereby inhibiting its catalytic activity. This prevents the cleavage of angiotensinogen, the sole substrate of renin, and consequently reduces the levels of angiotensin I and angiotensin II.

The Renin-Angiotensin Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System and the point of intervention for ACT-178882.



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Figure 1: The Renin-Angiotensin System and the inhibitory action of ACT-178882.

In Vitro Potency

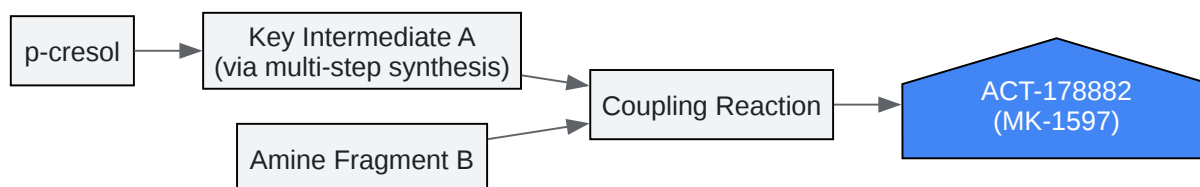
ACT-178882 is a potent inhibitor of renin with a reported IC₅₀ of 1.4 nM.

Chemical Development: Synthesis of ACT-178882 (MK-1597)

A practical and enantioselective synthesis for ACT-178882 (MK-1597) has been described, highlighting a nine-step process with an overall yield of 29%. The synthesis was developed by Merck & Co. and underscores the collaboration with Actelion in the development of oral renin inhibitors.

Synthetic Route Overview

The synthesis of ACT-178882 involves several key transformations. While a detailed, step-by-step protocol is beyond the scope of this guide, a generalized workflow is presented below. The process originates from commercially available p-cresol.



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Figure 2: Generalized synthetic workflow for ACT-178882 (MK-1597).

Preclinical and Clinical Development

The development of ACT-178882 progressed through preclinical and clinical evaluation to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Preclinical Evaluation

While specific preclinical data for ACT-178882 is not extensively published, the evaluation of a novel antihypertensive agent typically involves a battery of in vitro and in vivo studies.

Typical Experimental Protocols:

- **Renin Inhibition Assay:** The inhibitory potency of the compound against purified human renin is determined. This is often a fluorescence resonance energy transfer (FRET)-based assay using a synthetic substrate.
- **In Vivo Models of Hypertension:** The antihypertensive efficacy is evaluated in animal models such as the spontaneously hypertensive rat (SHR) or in models where hypertension is induced by agents like angiotensin II. Blood pressure is monitored telemetrically.

Clinical Pharmacology

ACT-178882 was evaluated in healthy male subjects in single and multiple ascending dose studies. These studies provided crucial information on the drug's profile in humans.

The pharmacokinetic parameters of ACT-178882 were characterized following single and multiple oral doses.

Table 1: Single-Dose Pharmacokinetic Parameters of ACT-178882 in Healthy Subjects

Parameter	Value	Reference
t _{max} (h)	3 - 5	[1]
t _{1/2} (h)	18.7 - 24.7	[1]
Food Effect	No significant effect	[1]

Table 2: Multiple-Dose Pharmacokinetic Characteristics of ACT-178882

Characteristic	Observation	Reference
Steady State	Achieved in 4-6 days	[1]
Accumulation	Minimal	[1]
Dose Proportionality	Pharmacokinetics were dose-proportional	[1]

The pharmacodynamic effects of ACT-178882 are consistent with its mechanism of action as a direct renin inhibitor.

Table 3: Pharmacodynamic Effects of ACT-178882

Biomarker	Effect	Reference
Plasma Renin Activity	Decreased	[1]
Active Renin	Increased (due to feedback loop)	[1]
Sodium Excretion	Decreased	[1]
Aldosterone Excretion	Decreased	[1]

The potential for drug-drug interactions was investigated, particularly with substrates and inhibitors of Cytochrome P450 enzymes.

- Midazolam (CYP3A4 substrate): ACT-178882 dose-dependently increased the C_{max} and AUC of midazolam, suggesting an inhibitory effect on CYP3A4.[1]
- Diltiazem (moderate CYP3A4 inhibitor): Concomitant administration of diltiazem doubled the exposure (AUC) to ACT-178882, confirming that ACT-178882 is a substrate of CYP3A4.[3]

Table 4: Effect of Diltiazem on the Pharmacokinetics of a Single 100 mg Dose of ACT-178882

Parameter	ACT-178882 Alone (Mean)	ACT-178882 with Diltiazem (Mean)	Reference
C _{max} (ng/mL)	26.8	43.5	[3]
AUC _∞ (ng·h/mL)	454	918	[3]
t _{max} (h, median)	3.5	5.0	[3]
t _{1/2} (h)	22.9	24.2	[3]

In clinical studies with healthy volunteers, ACT-178882 was generally safe and well-tolerated. The most frequently reported adverse events were dizziness and headache.[1] No clinically relevant changes in body weight, vital signs, or clinical laboratory variables were observed.[1]

Conclusion

ACT-178882 is a potent direct renin inhibitor with a pharmacokinetic and pharmacodynamic profile suitable for further development as an antihypertensive agent. The clinical studies demonstrated effective inhibition of the Renin-Angiotensin System. The synthesis of the molecule has been well-defined. While the complete details of its discovery and preclinical development are not in the public domain, the available information provides a strong foundation for understanding the scientific rationale and developmental pathway of this compound. Further clinical investigation in hypertensive patients was warranted based on the initial findings.[1]

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